Pyk2-IN-2

PYK2 inhibition Cellular potency Bone biology

Differentiating PYK2 from FAK in metastasis and bone biology requires selective tools, not dual inhibitors that confound results. Pyk2-IN-2 (compound 13j) solves this: a pyrazole-urea inhibitor binding the inactive DFG-out conformation. - Cellular IC50 = 55 nM for PYK2; 11-fold selectivity over FAK - Rat PK: 2.0h half-life suited for acute in vivo studies - Validated for osteoclast differentiation & wound healing assays Provided as lyophilized solid. Stable at -20°C. Standard B2B shipping (blue ice).

Molecular Formula C27H27N7O
Molecular Weight 465.5 g/mol
Cat. No. B12385820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyk2-IN-2
Molecular FormulaC27H27N7O
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)N=CC=C5
InChIInChI=1S/C27H27N7O/c1-17-7-10-20(11-8-17)34-25(16-23(33-34)27(2,3)4)30-26(35)29-24-15-22(31-32-24)19-9-12-21-18(14-19)6-5-13-28-21/h5-16H,1-4H3,(H3,29,30,31,32,35)
InChIKeyKQLHECVWPJTIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyk2-IN-2: Selective DFG-Out PYK2 Inhibitor


Pyk2-IN-2 (also known as compound 13j) is a proline-rich tyrosine kinase 2 (PYK2) inhibitor from a pyrazole-urea chemical series. It is characterized by its binding to the inactive DFG-out conformation of the kinase, a mechanism associated with improved kinome selectivity [1]. This compound serves as a key research tool for differentiating the distinct cellular roles of PYK2 from its close homolog, focal adhesion kinase (FAK), in models of cancer metastasis and bone remodeling.

Pyk2-IN-2: Not a Generic Substitute


Unlike many dual FAK/PYK2 inhibitors such as PF-562271 and TAE226, which are often used as pan-kinase tools, Pyk2-IN-2 offers a distinct chemical scaffold and binding mode. As a pyrazole-urea designed to stabilize the DFG-out conformation, its selectivity profile and resulting biological effects cannot be assumed to be equivalent to ATP-competitive inhibitors that bind the active DFG-in state [1]. Direct substitution with a dual inhibitor can confound results in models where FAK and PYK2 play opposing or non-redundant roles, as is often the case in cell migration, osteoclast differentiation, and tumor microenvironment studies. Therefore, procurement decisions must be guided by the specific, quantifiable differences in selectivity, potency, and pharmacokinetics detailed below.

Pyk2-IN-2: Comparative Evidence for Key Differentiators


Cellular PYK2 Potency Advantage vs. PF-4618433

Pyk2-IN-2 demonstrates significantly improved cellular potency against PYK2 compared to the earlier generation inhibitor PF-4618433. This direct comparison is crucial for studies requiring robust target engagement in cellular models at lower concentrations. Pyk2-IN-2 achieves a cellular IC50 of 55 nM against PYK2 , which is more than an order of magnitude more potent than the 637 nM IC50 reported for PF-4618433 .

PYK2 inhibition Cellular potency Bone biology

PYK2 Selectivity Contrast with Dual FAK/PYK2 Inhibitors

Pyk2-IN-2 demonstrates a unique selectivity profile compared to dual FAK/PYK2 inhibitors like PF-562271. Pyk2-IN-2 inhibits FAK with an IC50 of 608 nM [1], resulting in an approximately 11-fold selectivity for cellular PYK2 (IC50 = 55 nM) over FAK. In contrast, PF-562271 is a potent dual inhibitor with IC50 values of 1.5 nM for FAK and 13 nM for PYK2 . This fundamental difference means Pyk2-IN-2 can be used to parse PYK2-specific functions in cells where FAK is also expressed and active.

Kinase selectivity FAK PYK2 Cancer metastasis

In Vivo Pharmacokinetic Profile vs. FAK-Selective Inhibitors

Pyk2-IN-2 possesses a distinct in vivo pharmacokinetic (PK) profile that differentiates it from other inhibitors. In a rat PK study, Pyk2-IN-2 demonstrated a moderate half-life (t1/2) of 2.0 hours and a low clearance (Clp) of 2.0 mL/min/kg, with a volume of distribution (Vdss) of 0.15 L/kg following intravenous administration [1]. This profile supports its use in short-term in vivo efficacy studies. In comparison, the FAK-selective inhibitor PF-562271 has been reported with a much longer half-life in mice, leading to sustained target inhibition [2].

Pharmacokinetics In vivo ADME

Pyk2-IN-2 Application Scenarios


PYK2-Specific Signaling in Cancer Migration and Invasion

In wound healing or transwell migration assays, the use of dual FAK/PYK2 inhibitors like PF-562271 can mask the distinct, and sometimes opposing, contributions of each kinase. Pyk2-IN-2's 11-fold cellular selectivity for PYK2 over FAK [1] enables researchers to confidently attribute a reduction in cell migration or invasion specifically to PYK2 inhibition, a crucial distinction for target validation studies in oncology.

PYK2 in Osteoclast Differentiation and Bone Remodeling

PYK2 is a key regulator of osteoclast function and bone resorption. Pyk2-IN-2's potent cellular activity (IC50 = 55 nM) makes it a suitable chemical probe for studying PYK2-dependent signaling in osteoclastogenesis assays. Its use can help delineate PYK2's role from that of FAK in the complex signaling cascades that control bone homeostasis, providing a more targeted approach than older, less potent PYK2 inhibitors like PF-4618433 .

Short-Term In Vivo Pharmacodynamic Studies in Rodent Models

The defined pharmacokinetic profile of Pyk2-IN-2, characterized by a 2.0-hour half-life in rats [2], makes it well-suited for acute in vivo studies. This property is particularly valuable for assessing the immediate effects of PYK2 inhibition on early signaling events or disease progression without the confounding factor of long-term kinase suppression that occurs with inhibitors like PF-562271 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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